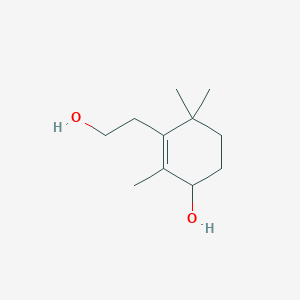
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups. This compound is also known by other names such as β-Cyclohomogeraniol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- can be synthesized through various methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, followed by the addition of functional groups to form the desired compound . Another method involves the dehydration of cyclohexanol to form cyclohexene, which is then further modified .
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- often involves catalytic processes. For example, the use of phosphoric acid as a catalyst can facilitate the dehydration of cyclohexanol to cyclohexene . This intermediate can then be further processed to introduce the hydroxyl and methyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated compounds.
Applications De Recherche Scientifique
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity . The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler compound without the hydroxyl and methyl groups.
Cyclohexanol: Contains a hydroxyl group but lacks the double bond and methyl groups.
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
Uniqueness
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83646-52-0 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-9(5-7-12)11(2,3)6-4-10(8)13/h10,12-13H,4-7H2,1-3H3 |
Clé InChI |
YWGAWIMPXFEBPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1O)(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
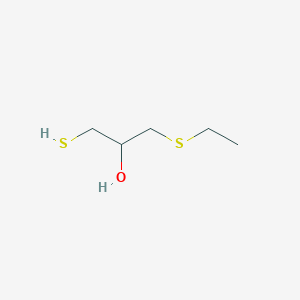
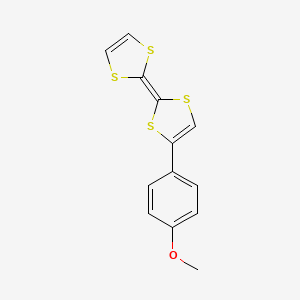
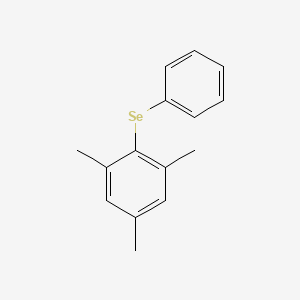
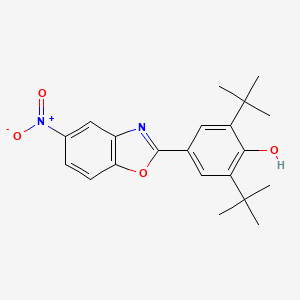
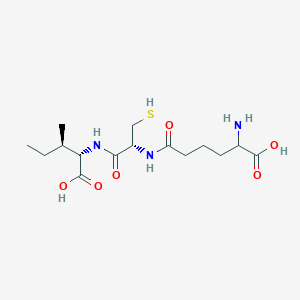
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
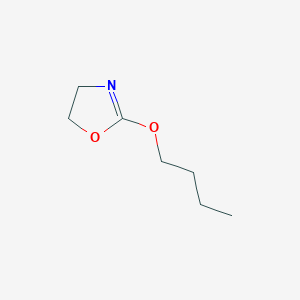
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

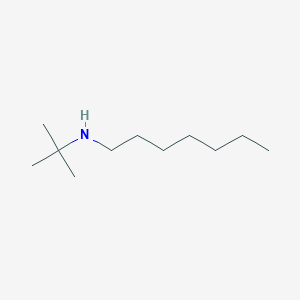
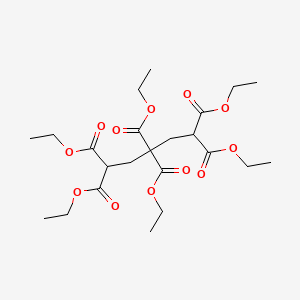
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
